(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Overview
Description
(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Carboxylation: Introduction of the carboxylic acid group at the 4-position, which can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting molecules, while the Boc group provides protection during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Fluoropiperidine-4-carboxylic acid: Lacks the Boc protecting group, making it less stable during certain reactions.
(3S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of a fluorine atom, leading to different reactivity and applications.
Uniqueness
(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(3S,4R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFBQGBIHPZCF-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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